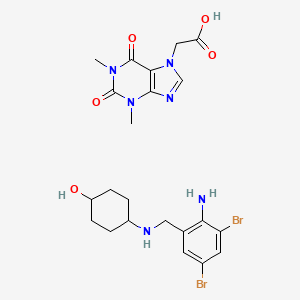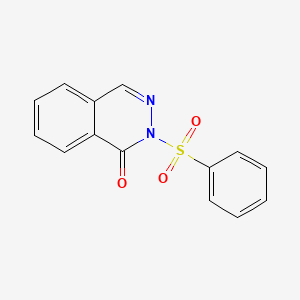
Acebrophylline
描述
Acebrophylline is a bronchodilator and mucolytic agent primarily used to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It combines the bronchodilator effects of theophylline-7-acetic acid with the mucolytic effects of ambroxol, making it effective in relaxing the muscles of the airways and thinning mucus, thereby facilitating easier breathing .
准备方法
Synthetic Routes and Reaction Conditions: Acebrophylline is synthesized by reacting theophylline-7-acetic acid with ambroxol base in a non-polar solvent. The reaction mixture is heated to a suitable temperature, and this compound is isolated by filtration .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions: Acebrophylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
科学研究应用
Acebrophylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of bronchodilators and mucolytic agents.
Biology: Investigated for its effects on cellular processes related to inflammation and mucus production.
Medicine: Extensively studied for its therapeutic potential in treating respiratory conditions such as asthma and COPD.
Industry: Utilized in the formulation of pharmaceutical products aimed at treating respiratory disorders.
作用机制
Acebrophylline exerts its effects through multiple mechanisms:
Bronchodilation: It relaxes the smooth muscles of the bronchi and bronchioles, allowing for easier breathing.
Mucolytic Action: It increases the production of surfactant, which lowers the viscosity of mucus, making it easier to expel.
Anti-inflammatory Action: It prevents the production of inflammatory mediators like leukotrienes and cytokines, thereby decreasing inflammation in the airways
Molecular Targets and Pathways:
M3 Receptor Blocking: this compound acts as an anti-cholinergic receptor, blocking the M3 receptor and reducing bronchial smooth muscle constriction.
Leukotriene Receptor Blocking: It blocks leukotriene receptors, preventing the production of allergic substances and reducing inflammation.
相似化合物的比较
Theophylline: A well-known bronchodilator and anti-inflammatory medication.
Doxofylline: A novel methylxanthine with similar therapeutic effects but a better safety profile.
N-acetylcysteine: A mucolytic agent used in the treatment of respiratory conditions .
Uniqueness of Acebrophylline: this compound is unique in that it combines the bronchodilator effects of theophylline-7-acetic acid with the mucolytic effects of ambroxol. This dual action makes it particularly effective in treating respiratory conditions characterized by both bronchoconstriction and mucus production .
属性
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-76-3, 179118-73-1 | |
| Record name | Ambroxol theophyllinacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol acefyllinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179118-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL ACEFYLLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,5-dichlorophenyl)sulfonylhydrazinyl]benzoic acid](/img/new.no-structure.jpg)

![(2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane](/img/structure/B1170582.png)
